molecular formula C19H16BrNO4 B11713687 butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11713687
M. Wt: 402.2 g/mol
InChI Key: OSVXCJINYWMXHF-UHFFFAOYSA-N
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Description

Butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom, a dioxo group, and a benzoate ester moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindole.

    Esterification: The isoindole derivative is then subjected to esterification with butyl benzoate under acidic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing large reactors to carry out the esterification process.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

Butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Butyl 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
  • Butyl 2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
  • Butyl 2-(5-iodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Uniqueness: The presence of the bromine atom in butyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

butyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16BrNO4/c1-2-3-10-25-19(24)14-6-4-5-7-16(14)21-17(22)13-9-8-12(20)11-15(13)18(21)23/h4-9,11H,2-3,10H2,1H3

InChI Key

OSVXCJINYWMXHF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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